6-Cyano-3-methyl-pyridine-2-carboxylic acid methyl ester

Description

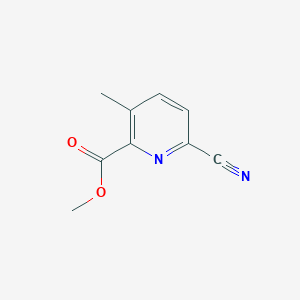

6-Cyano-3-methyl-pyridine-2-carboxylic acid methyl ester (CAS: 1427423-59-3) is a pyridine-derived ester with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol . The compound features a cyano (-CN) group at the 6-position and a methyl (-CH₃) substituent at the 3-position of the pyridine ring, with a methoxycarbonyl (-COOCH₃) group at the 2-position. Limited data are available on its physical properties (e.g., boiling point, solubility), but its synthesis and characterization methods align with related pyridine esters, as discussed below.

Properties

IUPAC Name |

methyl 6-cyano-3-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-3-4-7(5-10)11-8(6)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSXMHWFUBRWDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C#N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427423-59-3 | |

| Record name | methyl 6-cyano-3-methylpyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-3-methyl-pyridine-2-carboxylic acid methyl ester typically involves the reaction of 3-methylpyridine-2-carboxylic acid with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed and purified. This method ensures a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-3-methyl-pyridine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

Oxidation: 6-Cyano-3-methyl-pyridine-2-carboxylic acid.

Reduction: 6-Amino-3-methyl-pyridine-2-carboxylic acid methyl ester.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- Intermediate for Complex Molecules: The compound serves as a crucial intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique functional groups allow for multiple chemical transformations, such as oxidation, reduction, and nucleophilic substitution.

2. Biological Activity:

- Antimicrobial Properties: Research indicates that 6-Cyano-3-methyl-pyridine-2-carboxylic acid methyl ester exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

- Anticancer Potential: Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism of action involves interaction with specific molecular targets, potentially leading to the inhibition of cancer cell proliferation.

3. Pharmaceutical Development:

- Precursor for Drug Synthesis: The compound is explored as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its structural similarity to known active compounds .

4. Industrial Applications:

- Agrochemical Production: In addition to pharmaceutical applications, it is utilized in producing agrochemicals, where its reactivity is leveraged to create effective pesticides and herbicides.

Case Studies

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated significant inhibitory effects, suggesting potential use as an antimicrobial agent in clinical settings .

Case Study 2: Synthesis of Pharmaceutical Agents

Research conducted on the synthesis pathways involving this compound demonstrated its effectiveness as a precursor for developing drugs targeting neurological conditions. The study outlined various synthetic routes and characterized the resulting compounds using spectroscopic techniques .

Mechanism of Action

The mechanism of action of 6-Cyano-3-methyl-pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of biological pathways, contributing to its biological effects.

Comparison with Similar Compounds

Pyridine-2-carboxylic acid esters are a versatile class of compounds with applications in medicinal chemistry and materials science. Below, 6-cyano-3-methyl-pyridine-2-carboxylic acid methyl ester is compared to structurally analogous derivatives, focusing on substituent effects, synthesis routes, and characterization.

Substituent Variation at the 6-Position

Key Insights :

- The cyano group in the target compound offers distinct electronic effects compared to halogens (-Cl, -Br) or trifluoromethyl (-CF₃). Its polar nature may improve solubility in polar solvents and facilitate further functionalization.

- Halogenated analogs (e.g., 6-chloro, 6-bromo) are often used in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the cyano group may participate in nucleophilic additions or reductions .

Variation in Ester Groups

Key Insights :

- Methyl esters (e.g., target compound) are commonly used due to their ease of preparation and lower steric demand compared to bulkier esters (e.g., ethyl, benzyl).

- Ethyl esters (e.g., ) may improve bioavailability in drug design but require additional steps for hydrolysis in downstream reactions .

Positional Isomerism and Methyl Substitution

Key Insights :

- The 3-methyl substituent in the target compound balances steric and electronic effects, whereas positional isomers (e.g., 5-methyl in L3) exhibit varied coordination properties in ligand design .

- 6-Methyl analogs (e.g., ) lack the electron-withdrawing cyano group, resulting in reduced reactivity toward nucleophiles .

Biological Activity

6-Cyano-3-methyl-pyridine-2-carboxylic acid methyl ester (CAS No. 1427423-59-3) is an organic compound characterized by the presence of a cyano group and a methyl ester attached to a pyridine ring. This compound is gaining attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is . The structural features include:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Cyano Group : A nitrile functional group (-C≡N) that can act as an electrophile.

- Methyl Ester : An ester functional group that enhances solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylpyridine-2-carboxylic acid with cyanogen bromide in the presence of a base such as sodium hydroxide, often conducted in an organic solvent like acetonitrile under reflux conditions. This method yields high purity and yield, making it suitable for industrial applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in enzymes or other biological molecules. This interaction may lead to the inhibition of certain enzymes or modulation of biological pathways, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. For instance, compounds with similar structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Properties

This compound has also been studied for its anticancer potential. Preliminary findings suggest that it can inhibit cell proliferation in cancer cell lines, including breast cancer cells (e.g., MDA-MB-231). The compound's effectiveness is characterized by low IC50 values, indicating potent activity against tumor cells while sparing normal cells .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Cell Proliferation Inhibition : A study reported that this compound exhibited an IC50 value of 0.126 μM against MDA-MB-231 cells, demonstrating significant antiproliferative activity compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 μM) .

- Toxicity Assessment : In toxicity evaluations conducted on Kunming mice, no acute toxicity was observed at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

- Mechanistic Studies : Further investigations into its mechanism revealed that the compound could inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis, thereby potentially reducing cancer spread .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial | 0.126 (cancer) |

| 6-Amino-3-methyl-pyridine-2-carboxylic acid methyl ester | Structure | Anticancer | Not specified |

| 6-Cyano-2-pyridinecarboxylic acid methyl ester | Structure | Moderate antimicrobial | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.